N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea
Overview
Description
N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea is a useful research compound. Its molecular formula is C13H10IN3OS and its molecular weight is 383.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electronic Properties and Conformational Analysis
N-Benzoyl-N'-(5-iodo-2-pyridinyl)thiourea derivatives exhibit a range of chemical and biological activities, such as metal extraction and antibacterial, antifungal, and antitumor properties. These functionalities are attributed to variations in electronic properties and conformations. The compound's conformations are diverse and stabilized by intramolecular hydrogen bonds, the strength of which, along with the electronic properties, depends on the nature, size, and position of substituent groups (Draman, Yusof, & Kadir, 2020).
Coordination Chemistry and Electrochemical Behavior
Thiourea derivatives are extensively used as ligands in coordination chemistry, leveraging their rich source of N, O, and S atoms for bonding with metal ions. This bonding facilitates the formation of stable metal complexes, impacting thiourea derivatives' flexibility and capability to coordinate in various modes. These derivatives and their metal complexes have notable biological activities, including antibacterial and antifungal properties. The electrochemical behavior of these compounds and their complexes has been studied through cyclic voltammetry, confirming the oxidation state of metal ions in the complexes (Al-Riyahee, 2021).
Crystal Structure Analysis
The structural analysis of this compound derivatives, through techniques like X-ray crystallography, provides insights into their molecular geometry, intramolecular hydrogen bonding, and interaction patterns. These studies are essential for understanding the compound's properties and potential applications in various fields (Ameram & Adam, 2015).
Application in Metal Extraction and Antimicrobial Activity
Derivatives of this compound exhibit selectivity in extracting specific metals, like mercury, from various media, showing potential for analytical applications. Additionally, they display significant antimicrobial activities against a range of bacterial and fungal strains, suggesting their use as antimicrobial agents (Fontàs, Hidalgo, Salvadó, & Anticó, 2005).
Plant Growth Regulation and Herbicidal Activity
This compound compounds have been shown to inhibit the elongation of plant roots, indicating their potential use as herbicides or plant growth regulators. The structural requirements for this biological activity are specific, and their herbicidal activity spectrum is distinct from other compounds (Brown & Harris, 1973).
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(5-iodo-2-pyridinyl)thiourea is not specified in the search results. Its mechanism of action would likely depend on the specific context of its use, such as the type of research or the nature of the scientific exploration it is being used for.
Safety and Hazards
Properties
IUPAC Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3OS/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCKEIWBBNTIDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220707 | |
Record name | N-[[(5-Iodo-2-pyridinyl)amino]thioxomethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501220707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338748-94-0 | |
Record name | N-[[(5-Iodo-2-pyridinyl)amino]thioxomethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338748-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[(5-Iodo-2-pyridinyl)amino]thioxomethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501220707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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